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Compound of Interest

6-Chloro-2-methoxy-3-
Compound Name:
nitropyridine

Cat. No.: B1589394

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry of 6-Chloro-2-methoxy-3-
nitropyridine

Abstract

6-Chloro-2-methoxy-3-nitropyridine is a key heterocyclic intermediate in the synthesis of
various pharmaceutical and agrochemical compounds.[1] Its precise structural confirmation is
paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final
product. This technical guide provides a detailed analysis of 6-Chloro-2-methoxy-3-
nitropyridine using two complementary analytical techniques: Fourier Transform Infrared (FT-
IR) Spectroscopy and Mass Spectrometry (MS). We delve into the theoretical underpinnings,
present field-proven experimental protocols, and offer an expert interpretation of the spectral
data, establishing a reliable analytical benchmark for researchers, scientists, and professionals
in drug development.

Molecular Structure and Physicochemical
Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its
spectroscopic output. 6-Chloro-2-methoxy-3-nitropyridine is a substituted pyridine ring
featuring three distinct functional groups that yield characteristic spectroscopic signatures.
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e Molecular Formula: CeHsCIN203[2]

e Molecular Weight: 188.57 g/mol [2]

e CAS Number: 40851-91-0[2]

o Appearance: Typically a grayish-white or light yellow solid powder.[1]

o Key Structural Features:

o

A pyridine heterocyclic aromatic system.

[¢]

A chloro substituent at position 6.

[¢]

A methoxy group (-OCHs) at position 2.

o

A nitro group (-NO2) at position 3.

Caption: Molecular Structure of 6-Chloro-2-methoxy-3-nitropyridine.

Fourier Transform Infrared (FT-IR) Spectroscopy
Analysis

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional
groups within a molecule by measuring the absorption of infrared radiation, which excites
molecular vibrations.

Expertise & Causality: Why FT-IR is Essential

The utility of FT-IR in this context stems from the distinct vibrational frequencies of the
molecule's key bonds (C=N, C=C, N=0, C-0O, C-CI). The electron-withdrawing nature of the
nitro group and the chloro atom, combined with the electron-donating effect of the methoxy
group, subtly influences the electron density and bond strengths across the pyridine ring,
causing predictable shifts in absorption frequencies. This makes FT-IR an excellent tool for
confirming the presence and correct placement of these substituents.
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Experimental Protocol: Attenuated Total Reflectance
(ATR)-FT-IR
This protocol prioritizes simplicity and reproducibility, requiring minimal sample preparation.

 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a solvent-grade isopropanol swab and allowing it to air dry completely.

e Background Scan: Perform a background scan with the clean, empty ATR accessory to
acquire a spectrum of the ambient environment (CO2z, H20). This will be automatically
subtracted from the sample spectrum.

o Sample Application: Place a small amount (a few milligrams) of the solid 6-Chloro-2-
methoxy-3-nitropyridine powder onto the center of the ATR crystal.

o Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate
contact between the sample and the crystal surface.

o Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range
of 4000-400 cm~* with a resolution of 4 cm~2.

Cleaning: After analysis, clean the crystal and press thoroughly with isopropanol.

Spectral Interpretation

The FT-IR spectrum of 6-Chloro-2-methoxy-3-nitropyridine is characterized by several key
absorption bands. The interpretation below synthesizes data from spectral databases and
established frequency ranges for related compounds.[3][4][5][6]

Table 1: Characteristic FT-IR Absorption Bands
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Wavenumber
(cm™)

Vibration Type

Functional
Group

Intensity

Rationale &
Field Insights

3100 - 3000

C-H Stretch

Aromatic

(Pyridine Ring)

Weak

These
absorptions are
characteristic of
sp2 C-H bonds.
Their weak
intensity is
typical and

expected.

2980 - 2850

C-H Stretch

Aliphatic (-OCHs3)

Medium

Asymmetric and
symmetric
stretching of the
methyl C-H
bonds in the
methoxy group.
Their presence is
a strong
confirmation of

this substituent.

1600 - 1570

C=C and C=N
Ring Stretch

Pyridine Ring

Strong

These strong
bands are
indicative of the
aromatic ring
framework. The
specific positions
are influenced by
the electronic
effects of all
three

substituents.

1550 - 1510

N=0O Asymmetric
Stretch

Nitro Group (-
NOz) **

Strong

This is a primary,
high-confidence
signature for the

nitro group. Its
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high intensity
and
characteristic
position make it
a crucial

diagnostic peak.

1470 - 1440

C-H Bend

The asymmetric
bending
(scissoring) of
the methyl group
Aliphatic (-OCHs)  Medium provides
complementary
evidence for the
methoxy

substituent.

1360 - 1330

N=0O Symmetric
Stretch

The second key
signature for the
nitro group. The
presence of both
strong
Nitro Group (-
NO2) **

Strong asymmetric and
symmetric
stretching bands
is definitive proof
of the -NO2

functional group.

[7](8]

1280 - 1240

C-0-C
Asymmetric
Stretch

This strong
absorption is
characteristic of
the aryl C-O
stretch in the C-
O-C linkage of
the methoxy

group.

Aryl-Alkyl Ether

Strong
(-OCHs3)
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Corresponds to

the alkyl C-O
C-0-C portion of the
] Aryl-Alkyl Ether ) ]
1050 - 1020 Symmetric Medium ether linkage,
(-OCHs)
Stretch further

confirming the

methoxy group.

The pattern of
these bands can
] sometimes give
C-H Out-of-Plane  Aromatic
850 - 750 o ) Strong clues about the
Bend (Pyridine Ring) o
substitution
pattern on the

ring.

The C-Cl stretch
appears in the

lower frequency

"fingerprint"
Chloro Group (- ) region. Its exact
800 - 650 C-ClI Stretch Medium -
Cl) position can vary

but its presence
is a key indicator
for the halogen

substituent.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides the exact molecular weight and crucial structural
information based on the molecule's fragmentation patterns.

Expertise & Causality: Unveiling the Fragmentation
Pathway
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For a molecule like 6-Chloro-2-methoxy-3-nitropyridine, Electron lonization (EI) is the most
common MS method. In EI-MS, high-energy electrons bombard the molecule, ejecting an
electron to form a high-energy radical cation known as the molecular ion (M*e). This ion is
unstable and undergoes fragmentation through predictable pathways, driven by the formation
of more stable ions and neutral radicals. The logic of fragmentation is governed by the relative
strengths of chemical bonds and the stability of the resulting charged fragments.[9][10]

/Mass Spectrometry Workﬂow\

Sample Introduction
(GC or Direct Probe)

aporization
lonization Source
(Electron Impact, 70 eV)

on Acceleration

Mass Analyzer
(Quadrupole or ToF)

on Separation

Detector
(Electron Multiplier)

Signal Generation

Mass Spectrum
(Plot of Intensity vs. m/z)
. J

Click to download full resolution via product page

Caption: Generalized Experimental Workflow for EI-Mass Spectrometry.
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Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable
volatile solvent like ethyl acetate or dichloromethane.

e GC Parameters:

[¢]

Injector: Split/splitless injector at 250°C.

[¢]

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).

o

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and
hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o

e MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230°C.

o Mass Range: Scan from m/z 40 to 300.

Analysis of the Mass Spectrum

The mass spectrum provides a wealth of structural data. The most critical peaks are the
molecular ion and the major fragment ions.

The Molecular lon (M*e): A key feature will be a pair of peaks for the molecular ion due to the
natural isotopic abundance of chlorine:

e m/z 188: Corresponds to the molecule containing the 3°Cl isotope.

e m/z 190: Corresponds to the molecule containing the 3’Cl isotope. The expected intensity
ratio of these peaks is approximately 3:1, which is a definitive indicator of the presence of
one chlorine atom in the molecule.
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Primary Fragmentation Pathways: The fragmentation is driven by the loss of the substituents or
parts thereof. The most likely cleavages involve the loss of stable neutral species.[9][11][12]

Table 2: Predicted Major Mass Spectral Peaks and Fragment Assignments
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m/z (for 33Cl)

Proposed
Fragment lon

Neutral Loss

Rationale & Field
Insights

188 /190

[CeHsCIN203]*

(Molecular lon)

The parent ion. The
3:1 isotopic pattern is
the most crucial piece
of evidence for a
monochlorinated

compound.

158 /160

[CeHsCIN202] e

NO (Nitric Oxide)

Loss of nitric oxide is
a common
fragmentation
pathway for aromatic

nitro compounds.

157 /159

[CsH2CIN202]*

OCHs (Methoxy)

Cleavage of the C-O
bond results in the
loss of a methoxy
radical. This is a
common
fragmentation for aryl

methyl ethers.

142 /144

[CeHsCINO] e

NO:

Direct loss of the
entire nitro group as a
neutral radical. This is
a very common and
expected
fragmentation, often
leading to a significant

peak.

113

[CsH2N202]*

Cl + OCHs

Sequential loss of a
chlorine radical
followed by the
methoxy radical (or

vice-versa).
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Loss of a chlorine
112 [CsHaN20]*e Cl+NO radical followed by
nitric oxide.

Loss of both the
chlorine and nitro
roups, leaving a
96 [CsHaNz]*e Cl + NO2 group ) g
methoxy-pyridine
radical cation

fragment.

Integrated Spectroscopic Analysis & Conclusion

The true analytical power lies in the synergy of FT-IR and Mass Spectrometry. FT-IR provides
definitive evidence for the presence of the key functional groups (-NOz2, -OCHs, C-ClI), while MS
confirms the total mass of the molecule and shows how these groups are pieced together
through its fragmentation pattern. The observation of strong N=0O stretching bands in the FT-IR
spectrum, coupled with a mass spectrum showing a molecular ion at m/z 188/190 and a
prominent fragment from the loss of 46 amu (-NO2), provides an undeniable, self-validating
confirmation of the structure of 6-Chloro-2-methoxy-3-nitropyridine. This guide provides a
robust framework for the confident identification and quality control of this vital chemical
intermediate.

Safety and Handling

Based on available Safety Data Sheets (SDS), 6-Chloro-2-methoxy-3-nitropyridine is
considered hazardous.[3][13]

e Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]
Harmful if swallowed.[2]

e Precautions: Handle in a well-ventilated area or fume hood.[13][14] Wear appropriate
personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,
and a lab coat.[13] Avoid inhalation of dust and direct contact with skin and eyes.[13]

o Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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